molecular formula C10H6BrF3N2O B3243393 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine CAS No. 1565779-84-1

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Cat. No. B3243393
M. Wt: 307.07 g/mol
InChI Key: UQVSTQTZZCPDRG-UHFFFAOYSA-N
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Description

“4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine” is a chemical compound that belongs to the class of organic compounds known as naphthyridines. Naphthyridines are compounds containing a naphthyridine moiety, which is a polycyclic aromatic compound made up of two benzene rings linearly fused to a pyridine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring system, the introduction of the bromo and methoxy groups, and the introduction of the trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthyridine ring system, with a bromo group at the 4-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 2-position. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the bromo group could potentially be replaced by other groups in a substitution reaction, and the methoxy and trifluoromethyl groups could potentially be involved in various types of reactions depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring system would likely make the compound relatively stable and non-reactive under normal conditions. The bromo, methoxy, and trifluoromethyl groups would likely influence the compound’s polarity, solubility, and reactivity.


Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study of new aromatic compounds with halogen and methoxy groups is a vibrant field of research in organic chemistry, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Further studies could explore the synthesis, characterization, and potential applications of this compound.


Please note that this is a general analysis and might not fully apply to the specific compound you’re asking about. For a more accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

4-bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c1-17-8-3-2-6-9(16-8)5(11)4-7(15-6)10(12,13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVSTQTZZCPDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203043
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

CAS RN

1565779-84-1
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565779-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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